Chemical structure and properties of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Chemical structure and properties of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science communities.[1] This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazine ring, serves as the core for a multitude of biologically active compounds.[2] Derivatives have demonstrated a wide array of pharmacological activities, including potential as intracellular calcium antagonists, serotonin receptor antagonists, and antibacterial agents.[3][4] The inherent stability and synthetic tractability of the benzoxazine scaffold make it an attractive starting point for the development of novel therapeutics and functional materials.[1][5]
This guide focuses specifically on 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, a representative member of this class. We will provide an in-depth exploration of its chemical structure, a robust and replicable synthetic methodology, detailed analytical characterization, and a discussion of its potential applications, grounded in the established biological profile of the broader 1,4-benzoxazine family.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine possesses a defined three-dimensional structure that influences its reactivity, solubility, and interaction with biological targets.
Caption: Chemical structure of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.
Table 1: Physicochemical Properties of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [6] |
| Molecular Weight | 163.22 g/mol | [7] |
| Monoisotopic Mass | 163.09972 Da | [6] |
| IUPAC Name | 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | [6] |
| CAS Number | 1082930-33-3 | [7] |
| XlogP (Predicted) | 2.6 | [6] |
| Appearance | Not specified; related compounds are liquids or oils. | [1][5] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and ethyl acetate. | General chemical principles |
Section 2: Synthesis and Mechanistic Insights
The construction of the 2-substituted 1,4-benzoxazine skeleton can be achieved through several routes.[3][8] A particularly efficient and high-yield approach involves the ring-opening of a terminal epoxide by an o-halophenylsulfonamide, followed by a base-mediated intramolecular cyclization. This method, adapted from Albanese et al., offers excellent control and is feasible for producing non-racemic products if a chiral epoxide is used as the starting material.[3]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-N-(2-fluorophenyl)toluene-p-sulfonamide (Intermediate)
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Reagents & Setup: To a round-bottom flask, add (2-fluorophenyl)toluene-p-sulfonamide (1.1 molar equivalents), 1,2-epoxybutane (1.0 molar equivalent), potassium carbonate (K₂CO₃, 0.1 molar equivalents), and triethylbenzylammonium chloride (TEBA, 0.1 molar equivalents) as a phase-transfer catalyst.
-
Reaction Conditions: Heat the solvent-free mixture to 50°C with vigorous stirring. The use of solid-liquid phase transfer catalysis (SL-PTC) enhances the nucleophilicity of the sulfonamide anion, facilitating an efficient epoxide ring-opening.[3] This avoids the need for harsh solvents like DMF, which can be difficult to remove.[3]
-
Work-up & Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture, dissolve it in ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxysulfonamide intermediate. Purification can be achieved via silica gel chromatography.
Step 2: Cyclization to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
-
Reagents & Setup: Dissolve the hydroxysulfonamide intermediate from Step 1 in a minimal amount of tetrahydrofuran (THF, ~2 molar equivalents). Add sodium hydroxide (NaOH) as the base and a phase-transfer catalyst (e.g., TEBA).
-
Reaction Conditions: Stir the mixture at room temperature. The base selectively generates an alkoxide anion from the hydroxyl group. This alkoxide then acts as an intramolecular nucleophile, displacing the fluoride atom on the aromatic ring via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the 1,4-benzoxazine ring.[3]
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Deprotection & Isolation: The resulting N-tosylated benzoxazine can be deprotected under standard conditions (e.g., using HBr in acetic acid or sodium naphthalenide) to yield the final product, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. After deprotection, perform an aqueous work-up, extract with an organic solvent, dry, and purify by chromatography or distillation.
Caption: Synthetic workflow for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.
Section 3: Spectroscopic and Analytical Characterization
Unambiguous structure determination is critical. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound. While specific experimental data for the title compound is not widely published, the expected spectral characteristics can be reliably predicted based on the known properties of the 1,4-benzoxazine core.[1][9]
Table 2: Expected Spectroscopic Data for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.6-7.0 ppm. - CH-O (C2): A multiplet for the proton at the C2 position. - CH₂-N (C3): Two diastereotopic protons appearing as a pair of doublets of doublets. - NH: A broad singlet, exchangeable with D₂O. - Ethyl Group (CH₂CH₃): A quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (~110-145 ppm).[1] - C-O (Aromatic): A signal around δ 144 ppm.[1] - C-N (Aromatic): A signal around δ 135 ppm.[1] - CH-O (C2): A signal in the range of δ 65-75 ppm. - CH₂-N (C3): A signal in the range of δ 45-50 ppm.[1] - Ethyl Group (CH₂CH₃): Two signals in the aliphatic region. |
| FTIR (cm⁻¹) | - N-H Stretch: A band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.[9] - C-O-C Asymmetric Stretch: A strong, characteristic band around 1230-1260 cm⁻¹.[9][10] |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 163, corresponding to the molecular weight.[6] - Fragmentation: A key fragment from the loss of the ethyl group (M-29) at m/z = 134. |
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in the design of pharmacologically active agents.[11] Its structural rigidity and ability to present substituents in a defined spatial orientation make it ideal for interacting with enzyme active sites and receptors.
-
Cardiovascular and Neurological Targets: Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their effects on the cardiovascular and central nervous systems. They have shown promise as calcium and calmodulin antagonists and as antihypertensive agents.[4] The ethyl group at the 2-position of the title compound can modulate lipophilicity, potentially influencing its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
-
Antimicrobial and Antibacterial Agents: The benzoxazine core is present in compounds with demonstrated antibacterial and antifungal properties.[12][13] Some derivatives have been identified as inhibitors of essential bacterial enzymes, such as those in the menaquinone biosynthesis pathway in M. tuberculosis.[14] 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine represents a simple, synthetically accessible scaffold that can be further elaborated to explore and optimize this antimicrobial potential.
Caption: Relationship between structure, properties, and applications.
Section 5: Safety and Handling
While specific toxicity data for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is not available, data from closely related analogues, such as Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, suggest that compounds of this class should be handled with care. The GHS classification for this analogue indicates it causes skin and serious eye irritation and may cause respiratory irritation.[15]
Recommended Safety Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic compound built upon a scaffold of proven pharmacological relevance. Its straightforward and efficient synthesis allows for ready access, providing a platform for further chemical exploration. The insights into its structure, properties, and the biological activities of its parent class underscore its potential as a building block for the development of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
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